![molecular formula C21H27Cl2N3O3S B2960849 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1215589-43-7](/img/structure/B2960849.png)
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is widely used in scientific research applications.
Mechanism Of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means it blocks the effects of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, movement, and reward. By blocking dopamine receptors, 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may have a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride are not fully understood. However, it is believed to have anxiolytic and antipsychotic effects, which means it can reduce anxiety and psychotic symptoms such as delusions and hallucinations. It may also have sedative effects, which means it can induce sleep.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride in lab experiments is its high purity and stability. It is also readily available from commercial suppliers. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems in the brain. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and schizophrenia. Additionally, it may be useful to explore its potential as a tool for studying the role of dopamine receptors in the brain.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves the reaction of 4-chlorobenzylamine with 4-tosylpiperazine in the presence of a base to form 2-(4-chlorophenyl)-N-(4-tosylpiperazin-1-yl)ethylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is widely used in scientific research applications. It is used as a reference standard in analytical chemistry to identify and quantify the compound in various samples. It is also used in drug discovery and development to test the efficacy and safety of potential drugs. Furthermore, it is used in neuroscience research to study the role of piperazine derivatives in the central nervous system.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S.ClH/c1-17-2-8-20(9-3-17)29(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-18-4-6-19(22)7-5-18;/h2-9H,10-16H2,1H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMIKSVJPJOSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.